molecular formula C9H9ClN2O B12998985 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

Cat. No.: B12998985
M. Wt: 196.63 g/mol
InChI Key: VPIWTRDVAXXWJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with appropriate chlorinating agents and subsequent reduction steps. One common method involves the use of 1H-pyrrolo[2,3-b]pyridine as the starting material, which is then reacted with thionyl chloride to introduce the chloro group. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to form the corresponding alcohol or amine.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridin-3-ylacetic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-Pyrrolo[2,3-b]pyridine-3-ylacetonitrile

Uniqueness

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is unique due to the presence of both a chloro and hydroxyl group on the pyrrolopyridine scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C9_9H8_8ClN2_2O
  • Molecular Weight : 231.08 g/mol
  • CAS Number : 1181457-88-4

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer and bacterial infections.

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable antibacterial properties. For instance, compounds structurally related to pyrrolo[2,3-b]pyridine have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In the realm of oncology, this compound has been investigated for its role as a PKMYT1 inhibitor. PKMYT1 is a regulator involved in cell cycle progression and DNA damage response. Inhibition of this target can lead to enhanced apoptosis in cancer cells. A study reported that certain analogs of this compound exhibited IC50_{50} values in the low micromolar range, suggesting promising anticancer activity .

Case Study 1: Antibacterial Efficacy

In an experimental setup evaluating the antibacterial activity of pyrrole derivatives, this compound was tested against various bacterial strains. The results indicated that it possessed a comparable MIC to established antibiotics, highlighting its potential as an alternative therapeutic agent.

CompoundMIC (μg/mL)Control (Ciprofloxacin)
This compound6.252

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that this compound could induce cell cycle arrest and promote apoptosis. The results from flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.

Treatment% Apoptosis
Control5
Compound30

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C9H9ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5,8,13H,4H2,(H,11,12)

InChI Key

VPIWTRDVAXXWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(CCl)O)N=C1

Origin of Product

United States

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